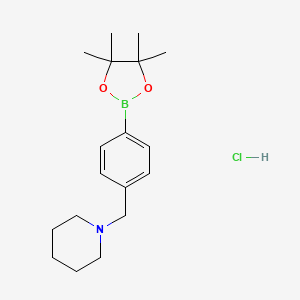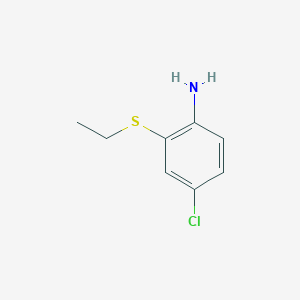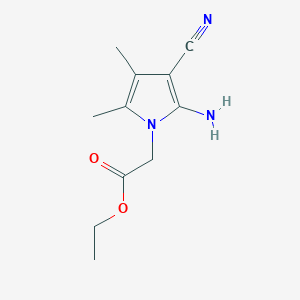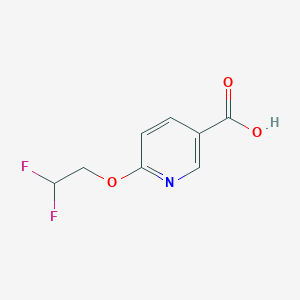
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride
Vue d'ensemble
Description
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride” is an organic compound. It contains a piperidine ring, a benzyl group, and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a similar compound, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzyl group, and a tetramethyl-1,3,2-dioxaborolane group . The exact structure would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, the properties include a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important step in creating intermediates for crizotinib, a drug used in cancer treatment. This synthesis involves starting from tert-butyl-4-hydroxypiperidine-1-carboxylate and confirms the compound's role in creating pharmacologically significant molecules (Kong et al., 2016).
Structural and Conformational Analysis
Research into boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves multi-step synthesis processes. The structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations align with X-ray diffraction values, providing insights into the compound's molecular structure and physicochemical properties (Huang et al., 2021).
Catalytic Processes and Asymmetric Reduction
The compound serves as an intermediate in catalytic enantioselective borane reductions, illustrating its utility in synthesizing chiral molecules. This process highlights the compound's role in creating specific enantiomers of other biologically active molecules, demonstrating its versatility in synthetic organic chemistry (Huang et al., 2011).
Boron Chemistry and Drug Design
In the field of medicinal chemistry, derivatives of this compound are explored for their potential as drug intermediates. For example, the synthesis and evaluation of novel piperidine derivatives with anti-acetylcholinesterase activity are part of ongoing research to develop new treatments for conditions like Alzheimer's disease. The specific structural attributes of these compounds play a critical role in their biological activity and therapeutic potential (Sugimoto et al., 1990).
Mécanisme D'action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves several chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by the substituents in the aromatic ring and the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions. For example, it can be used to synthesize aggregation-induced emission molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of certain catalysts, such as palladium or copper, is necessary for the compound to undergo certain reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20;/h8-11H,5-7,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFFUFGGFSPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073372-05-0 | |
| Record name | Piperidine, 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

amine](/img/structure/B3079661.png)








![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)